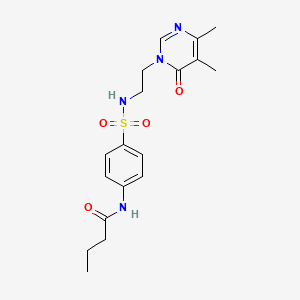

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-phenylpropanamide

説明

Synthesis Analysis

The synthesis of related compounds involves the use of different starting materials and reagents to introduce various functional groups. For instance, the synthesis of 4-NN-dimethylaminoazobenzene 4'-isothiocyanate involves the preparation of thiohydantoins of amino acids, which are separated by chromatography . Similarly, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides is reported using 4-aminophenazone, indicating the use of non-steroidal anti-inflammatory drugs as precursors . Microwave-assisted synthesis is also employed for the preparation of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, showcasing a modern approach to chemical synthesis .

Molecular Structure Analysis

The molecular structures of related compounds are confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of a designer drug with a pyrazole skeleton was elucidated using NMR and MS, with the aid of predicted (13)C NMR shifts . Crystallographic studies are also common, as seen in the determination of the crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-phenylpropanamide. However, the reactivity of similar compounds can be inferred. For instance, the reactivity of antipyrine derivatives in forming hydrogen bonds and other non-covalent interactions is discussed, which could be relevant for understanding the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often characterized by their intermolecular interactions, as revealed by Hirshfeld surface analysis and DFT calculations. For example, the temperature-dependent polymorphism of N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide is studied to understand the intermolecular interactions in the crystal state . Similarly, the crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide is stabilized by hydrogen bonds and π-π interactions .

科学的研究の応用

Synthesis and Biological Evaluation

A number of studies have focused on the synthesis and biological evaluation of compounds related to N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-phenylpropanamide. These compounds have been synthesized through different chemical reactions and evaluated for their antimicrobial, antifungal, and anticancer activities:

Antimicrobial and Antifungal Activities : Novel substituted 1,3,4-thiadiazole and 2,6-diaryl substituted imidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized, displaying appreciable antimicrobial activities. The antimicrobial activities were assessed using the well plate method, with certain compounds showing significant activity at concentrations of 0.5-1.0 mg/mL (Chandrakantha et al., 2014).

Anticancer Activities : Functionalized amino acid derivatives were synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. Some compounds demonstrated promising cytotoxicity in ovarian and oral cancers, highlighting their potential in designing new anticancer agents (Kumar et al., 2009).

Synthesis of Heterocycles Containing the 1,3,4-Thiadiazole Moiety

The synthesis of new heterocyclic compounds, including 5-substituted-1,3,4-thiadiazole derivatives, has been achieved. These compounds were synthesized via reactions with nitrogen and carbon nucleophiles, showing promising antimicrobial activities against tested microorganisms (Farghaly et al., 2011).

Catalytic Applications

Bimetallic composite catalysts incorporating related compounds have been developed for the synthesis of arylated furans and thiophenes in aqueous media. These catalysts have shown high activity in Suzuki reactions, allowing for convenient methods for synthesizing heterobiaryls (Bumagin et al., 2019).

作用機序

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many drugs containing a thiazole ring work by inhibiting certain enzymes.

将来の方向性

特性

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-10-11(2)18-14(15-10)16-13(17)9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSTUYJRKSELPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601323027 | |

| Record name | N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641677 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

544465-75-0 | |

| Record name | N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine](/img/structure/B2550847.png)

![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2550849.png)

![2-(2-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2550851.png)

![5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2550855.png)

![N-[(furan-2-yl)methyl]-3-(1-{[(2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide](/img/structure/B2550859.png)

![N-[3-(1,3-benzothiazole-6-carbonylamino)pyridin-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2550860.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2550862.png)

![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2550867.png)